molecular formula C15H11F3O2 B6320618 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% CAS No. 537713-19-2

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6320618
M. Wt: 280.24 g/mol
InChI Key: VYCHWYJJKCWLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (5-M-TFPBA) is a widely used organic compound that has multiple applications in scientific research. It is a colorless solid with a melting point of 122-124°C and a boiling point of 153-155°C. 5-M-TFPBA is primarily used as an intermediate in the synthesis of various organic compounds, as well as for its biological activity and its ability to act as a ligand in coordination chemistry. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of sodium ethoxide to form 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid. This intermediate is then decarboxylated using potassium hydroxide to yield the final product.

Starting Materials
4-trifluoromethylbenzaldehyde, malonic acid, sodium ethoxide, potassium hydroxide

Reaction
Step 1: Dissolve 4-trifluoromethylbenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) in ethanol., Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water., Step 4: Acidify the solution with hydrochloric acid to pH 2-3., Step 5: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., Step 6: Concentrate the solution under reduced pressure to obtain 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid as a white solid., Step 7: Dissolve 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid (1.0 equiv) in ethanol., Step 8: Add potassium hydroxide (1.2 equiv) to the reaction mixture and heat at reflux for 6 hours., Step 9: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3., Step 10: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., Step 11: Concentrate the solution under reduced pressure to obtain 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid as a white solid in 95% yield.

Mechanism Of Action

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is known to act as a ligand in coordination chemistry. It can form complexes with metal ions such as copper, iron, and zinc, and can be used to study the structure and reactivity of metal complexes. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% can act as a Lewis acid, which means it can accept electrons from other molecules and form covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% have not yet been extensively studied. However, it is known to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have some antioxidant activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its easy availability and low cost. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is a relatively weak ligand, and therefore it may not be suitable for use in some applications.

Future Directions

The potential applications of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%, as well as its use as a ligand in coordination chemistry. In addition, further studies could be conducted to explore its potential biochemical and physiological effects. Finally, research could be conducted to evaluate the potential use of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in drug design and development.

Scientific Research Applications

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is often used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of molecular probes, such as fluorescent and luminescent probes, for use in biological studies. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of metal-organic frameworks (MOFs) for use in catalysis and separation processes.

properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHWYJJKCWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594979
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid

CAS RN

537713-19-2
Record name 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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